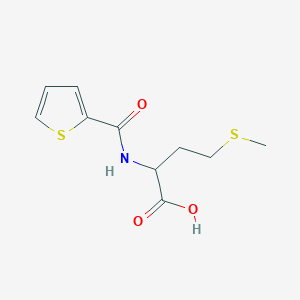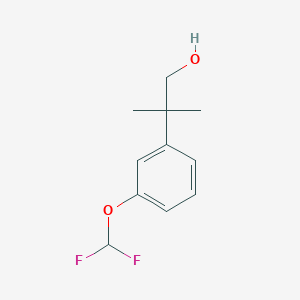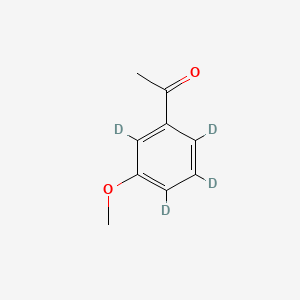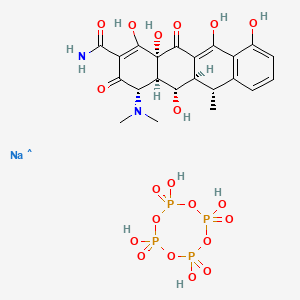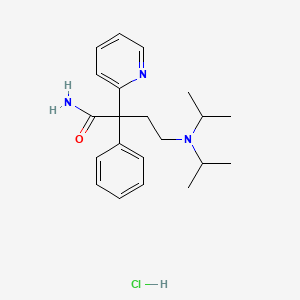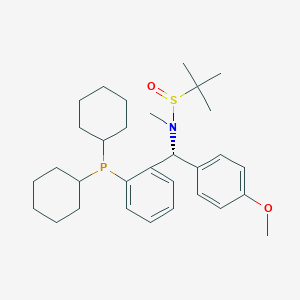
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to achieve the final product. Common synthetic methods include:
Formation of the phosphanylphenyl intermediate: This step involves the reaction of dicyclohexylphosphine with a suitable phenyl derivative under controlled conditions.
Introduction of the methoxyphenyl group: This step typically involves a substitution reaction where a methoxyphenyl group is introduced to the intermediate.
Sulfinamide formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of complex organic molecules and materials, contributing to advancements in materials science and industrial chemistry.
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating various chemical transformations. The molecular pathways involved depend on the specific reaction and the metal center it coordinates with.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups and its ability to act as a versatile ligand. Similar compounds include:
Phosphine ligands: Compounds like triphenylphosphine and dicyclohexylphosphine, which also serve as ligands in catalytic reactions.
Sulfinamide derivatives: Compounds like tert-butylsulfinamide, which are used in asymmetric synthesis and other chemical reactions.
The uniqueness of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its ability to combine the properties of both phosphine and sulfinamide groups, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C31H46NO2PS |
|---|---|
Poids moléculaire |
527.7 g/mol |
Nom IUPAC |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36?/m1/s1 |
Clé InChI |
YQGZMNSNKAYDNB-XMGIQNEDSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
SMILES canonique |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid,(phenylmethyl)-,mono[4-[2-[(4-chlorophenyl)methyl]-1-oxo-3-phenylpropyl] phenyl] ester,sodium salt](/img/structure/B15126193.png)
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)

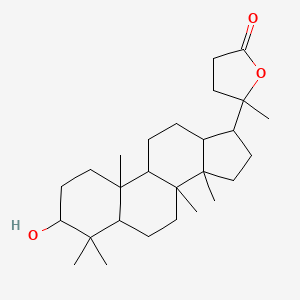
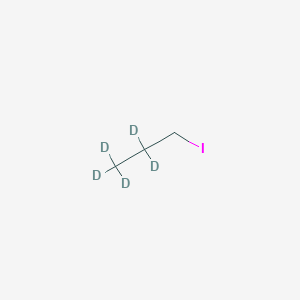
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
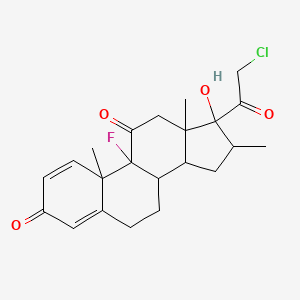
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)
